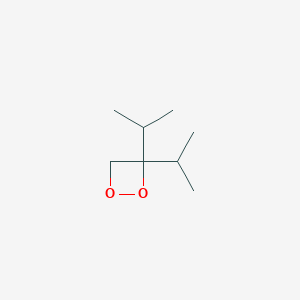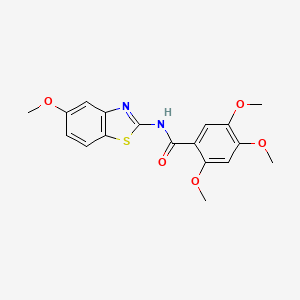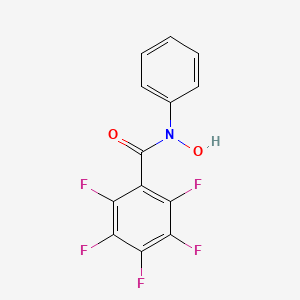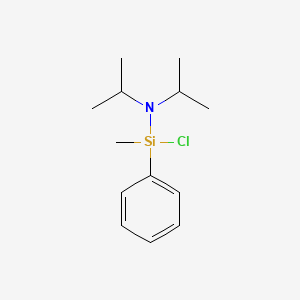
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, a methyl group, a phenyl group, and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine typically involves the reaction of chlorosilane with appropriate organic reagents. One common method is the reaction of chlorosilane with N,N-di(propan-2-yl)amine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium alkoxides or amines. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Silanol derivatives are formed.
Reduction Reactions: Silane derivatives are produced.
Scientific Research Applications
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chlorine atom can be readily substituted, and the silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-methyl-1-phenyl-2-propanamine: Similar structure but lacks the silicon atom.
1-Chloro-1-methyl-1-phenyl-2-propanol: Contains a hydroxyl group instead of the silicon atom.
1-Chloro-1-methyl-1-phenyl-2-propanone: Contains a carbonyl group instead of the silicon atom.
Uniqueness
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. The silicon atom allows for the formation of stable bonds with other elements and enables the compound to participate in a wider range of chemical reactions.
Properties
CAS No. |
144392-78-9 |
|---|---|
Molecular Formula |
C13H22ClNSi |
Molecular Weight |
255.86 g/mol |
IUPAC Name |
N-(chloro-methyl-phenylsilyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H22ClNSi/c1-11(2)15(12(3)4)16(5,14)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChI Key |
HBQGZFXWAYMURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
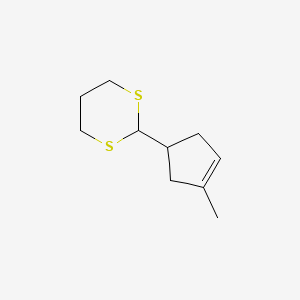
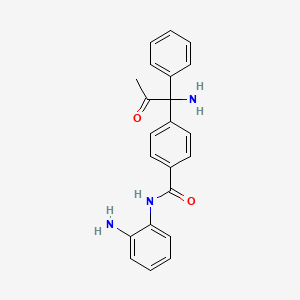
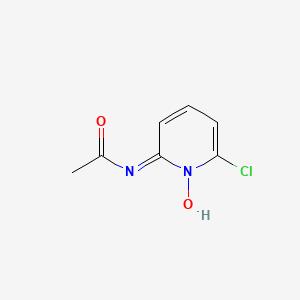
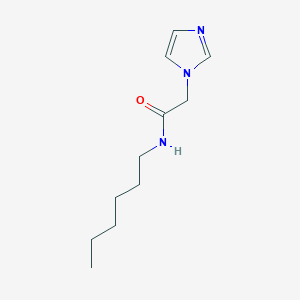


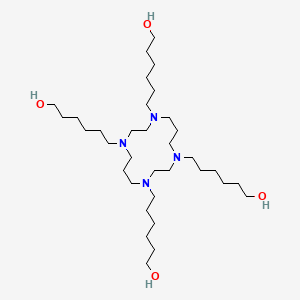

![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
